3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidin-7(4H)-one core, with a 3,4-dimethoxyphenyl group and a 2-hydroxyethyl group attached. The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core might undergo reactions typical of heterocyclic compounds, while the 3,4-dimethoxyphenyl and 2-hydroxyethyl groups could participate in reactions typical of aromatic ethers and alcohols, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core and the 3,4-dimethoxyphenyl and 2-hydroxyethyl groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Enzymatic Inhibition and Antihypertensive Activity
This compound is part of a series of 6-phenylpyrazolo[3,4-d]pyrimidones known for their specificity in inhibiting the cGMP specific (type V) phosphodiesterase. Their enzymatic and cellular activities have been evaluated, along with their in vivo oral antihypertensive activity. Variations in substituents have shown diverse effects on activity levels, highlighting the structural flexibility and potential therapeutic applications of this chemical class. The study by Dumaitre and Dodic (1996) emphasizes the role of specific structural features for activity, suggesting potential applications in the development of antihypertensive drugs (Dumaitre & Dodic, 1996).
Anticancer and Antimicrobial Activities
Research into the applications of pyrazolo[1,5-a]pyrimidines has expanded into the exploration of their anticancer and antimicrobial properties. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to various derivatives showing cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines. This research opens pathways for the development of new anticancer agents with significant therapeutic potential (Riyadh, 2011).
Antiviral Activities
Another fascinating aspect of these compounds is their antiviral activity. Saxena et al. (1990) highlighted the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, demonstrating notable activity against human cytomegalovirus and herpes simplex virus type 1. This study presents a promising avenue for the development of new antiviral medications (Saxena, Coleman, Drach, & Townsend, 1990).
Novel Synthetic Routes and Chemical Structures
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of diverse synthetic strategies, leading to new compounds with potential pharmacological applications. For instance, Bassoude et al. (2011) explored one-step reactions leading to new pyrazolo[1,5-a]pyrimidines, underscoring the chemical reactivity and structural diversity achievable with this core structure. These synthetic methodologies can facilitate the discovery of compounds with novel biological activities (Bassoude et al., 2011).
Safety and Hazards
Future Directions
Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to investigate potential activity, and theoretical studies to predict its behavior .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-12(6-7-21)17(22)20-16(19-10)13(9-18-20)11-4-5-14(23-2)15(8-11)24-3/h4-5,8-9,18,21H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKMHUJOKNAUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC(=C(C=C3)OC)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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